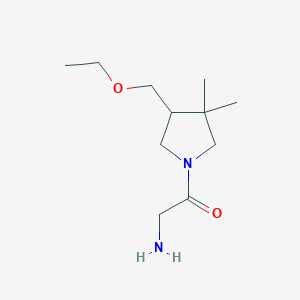
2-(5-formyl-3-(trifluorométhyl)-1H-pyrazol-1-yl)acétonitrile
Vue d'ensemble
Description
2-(5-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C7H4F3N3O and its molecular weight is 203.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie agrochimique
Le groupe trifluorométhyle dans des composés tels que le 2-(5-formyl-3-(trifluorométhyl)-1H-pyrazol-1-yl)acétonitrile est important dans l’industrie agrochimique. Ce groupe contribue à la création de pesticides qui protègent les cultures contre les ravageurs. La combinaison unique des propriétés physicochimiques de l’atome de fluor et des caractéristiques du groupe pyridine conduit à des composés très efficaces pour la lutte antiparasitaire .
Développement pharmaceutique
En pharmacie, le groupe trifluorométhyle est souvent intégré dans les molécules pour améliorer leur stabilité métabolique et leur biodisponibilité. Ainsi, les dérivés du This compound pourraient être des candidats potentiels pour le développement de médicaments, en particulier dans la conception de nouveaux principes actifs pharmaceutiques nécessitant des propriétés pharmacocinétiques améliorées .
Réactions de couplage croisé de Suzuki-Miyaura
Ce composé peut servir d’intermédiaire dans les réactions de couplage croisé de Suzuki-Miyaura, largement utilisées pour la formation de liaisons carbone-carbone en synthèse organique. La présence du groupe nitrile permet une fonctionnalisation supplémentaire, ce qui en fait un bloc de construction précieux dans la synthèse de molécules organiques plus complexes .
Médecine vétérinaire
Comme pour ses applications dans les produits pharmaceutiques pour l’homme, les dérivés du groupe trifluorométhyle sont également utilisés en médecine vétérinaire. Ils peuvent conduire au développement de produits vétérinaires plus efficaces et ayant des effets plus durables en raison des propriétés améliorées conférées par le groupe trifluorométhyle .
Propriétés
IUPAC Name |
2-[5-formyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)6-3-5(4-14)13(12-6)2-1-11/h3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYZBOXRTLKBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B1491113.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1491114.png)






![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1491128.png)
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1491131.png)
![(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491132.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1491134.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)butanoic acid](/img/structure/B1491135.png)
